molecular formula C15H24O3 B8288343 Methyl 3-oxo-7,11-dimethyl-dodeca-6,10-dienoate

Methyl 3-oxo-7,11-dimethyl-dodeca-6,10-dienoate

Cat. No. B8288343
M. Wt: 252.35 g/mol
InChI Key: BZCXURWEQJTDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05453525

Procedure details

24 g (0.55M) of sodium hydride (55% dispersion in mineral oil) were added at 20° under nitrogen to a solution of 135 g (1.5M) of dimethylcarbonate in 500 ml of a mixture of toluene/N-methylpyrrolidone (9:1). The obtained mixture was heated to reflux (bath temperature 100°) then, during 1 h, there was added a solution of 0.5M of geranylacetone in 135 g (1.5M) of dimethylcarbonate, where upon the resulting reaction mixture was kept refluxing during 10 min. It was finally poured into a 10% aqueous solution of NH4Cl saturated with NaCl. An ether extraction, followed by the usual work up of the combined organic extracts and fractional distillation gave methyl 3-oxo-7,11-dimethyl-dodeca-6,10-dienoate.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
500 mL
Type
solvent
Reaction Step One
Name
toluene N-methylpyrrolidone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
135 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([CH2:13][C:14](=[O:16])[CH3:15])/[CH:4]=[C:5](/[CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])\[CH3:6].[NH4+].[Cl-].[Na+].[Cl-].[CH3:21][O:22][C:23](=O)[O:24]C>C1(C)C=CC=CC=1.CN1CCCC1=O>[O:16]=[C:14]([CH2:13][CH2:3][CH:4]=[C:5]([CH3:6])[CH2:7][CH2:8][CH:9]=[C:10]([CH3:11])[CH3:12])[CH2:15][C:23]([O:22][CH3:21])=[O:24] |f:0.1,3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
135 g
Type
reactant
Smiles
COC(OC)=O
Name
mixture
Quantity
500 mL
Type
solvent
Smiles
Name
toluene N-methylpyrrolidone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
Name
Quantity
135 g
Type
reactant
Smiles
COC(OC)=O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (bath temperature 100°)
CUSTOM
Type
CUSTOM
Details
upon the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was kept refluxing during 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
An ether extraction
DISTILLATION
Type
DISTILLATION
Details
followed by the usual work up of the combined organic extracts and fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CC(=O)OC)CCC=C(CCC=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.